molecular formula C21H11ClF3N3O4 B5166271 (4Z)-2-(4-chlorophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-chlorophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B5166271
M. Wt: 461.8 g/mol
InChI Key: LUAFGPNLOUBTGR-BOPFTXTBSA-N
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Description

(4Z)-2-(4-chlorophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl-furan moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-chlorophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazolone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorophenyl derivatives, nitrophenyl-furan compounds, and trifluoromethylating agents. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-chlorophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(4Z)-2-(4-chlorophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-chlorophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in having halogenated aromatic rings.

    Caffeine: Shares a complex structure with multiple functional groups.

    Other Pyrazolones: Structurally related compounds with similar core structures.

Uniqueness

What sets (4Z)-2-(4-chlorophenyl)-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific investigations.

Properties

IUPAC Name

(4Z)-2-(4-chlorophenyl)-4-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-5-(trifluoromethyl)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11ClF3N3O4/c22-13-3-7-14(8-4-13)27-20(29)17(19(26-27)21(23,24)25)11-16-9-10-18(32-16)12-1-5-15(6-2-12)28(30)31/h1-11H/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAFGPNLOUBTGR-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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